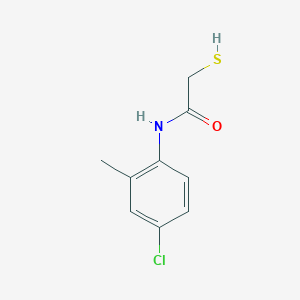![molecular formula C16H11NO4S B7757869 4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]benzoic acid](/img/structure/B7757869.png)
4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]benzoic acid is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a cyanoethenyl moiety, which is further connected to a benzoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]benzoic acid typically involves the following steps:
Formation of the benzenesulfonyl chloride: Benzenesulfonic acid is chlorinated using phosphorus pentachloride (PCl5) to form benzenesulfonyl chloride.
Reaction with cyanoethenyl compound: The benzenesulfonyl chloride is then reacted with a cyanoethenyl compound under basic conditions (e.g., using sodium hydroxide) to form the intermediate product.
Coupling with benzoic acid: The intermediate product is coupled with benzoic acid under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: NaOH, KOH, in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]benzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes, including pH regulation and ion transport.
Molecular Pathways: By inhibiting carbonic anhydrase, the compound disrupts the normal function of these enzymes, leading to altered cellular processes and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Another benzenesulfonamide derivative with similar enzyme inhibitory properties.
Benzenesulfonamide derivatives: A broad class of compounds with varying biological activities, including anticancer and antimicrobial effects.
Uniqueness
4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzenesulfonyl group with a cyanoethenyl moiety and a benzoic acid group makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4S/c17-11-15(22(20,21)14-4-2-1-3-5-14)10-12-6-8-13(9-7-12)16(18)19/h1-10H,(H,18,19)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBNNVMBUUHFQD-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)C(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B7757799.png)








![N-(benzo[d][1,3]dioxol-5-yl)-2-mercaptoacetamide](/img/structure/B7757837.png)
![2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B7757851.png)


![2-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]benzoic acid](/img/structure/B7757885.png)
